molecular formula C12H22O2 B13769370 2-Methyl-5-(propan-2-yl)cyclohexyl acetate CAS No. 20777-43-9

2-Methyl-5-(propan-2-yl)cyclohexyl acetate

Cat. No.: B13769370
CAS No.: 20777-43-9
M. Wt: 198.30 g/mol
InChI Key: JAKFDYGDDRCJLY-UHFFFAOYSA-N
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Description

(2-methyl-5-propan-2-ylcyclohexyl) acetate is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, where the cyclohexane ring is substituted with a methyl group and an isopropyl group, and an acetate ester group is attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-5-propan-2-ylcyclohexyl) acetate typically involves the esterification of (2-methyl-5-propan-2-ylcyclohexanol) with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of (2-methyl-5-propan-2-ylcyclohexyl) acetate may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with acid catalysts can be employed to achieve large-scale production. Additionally, purification steps such as distillation and recrystallization are used to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-5-propan-2-ylcyclohexyl) acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water or aqueous solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Hydrolysis: (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

(2-methyl-5-propan-2-ylcyclohexyl) acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-methyl-5-propan-2-ylcyclohexyl) acetate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The acetate group can be hydrolyzed to release acetic acid, which can participate in metabolic pathways. The cyclohexyl moiety may interact with hydrophobic regions of proteins or cell membranes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Menthyl acetate: Similar structure with a menthol backbone.

    Isobornyl acetate: Contains a bicyclic structure with an acetate group.

    Cyclohexyl acetate: Lacks the methyl and isopropyl substitutions on the cyclohexane ring.

Uniqueness

(2-methyl-5-propan-2-ylcyclohexyl) acetate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

20777-43-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylcyclohexyl) acetate

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3

InChI Key

JAKFDYGDDRCJLY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1OC(=O)C)C(C)C

Origin of Product

United States

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